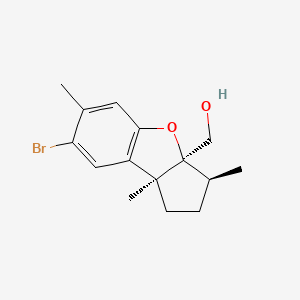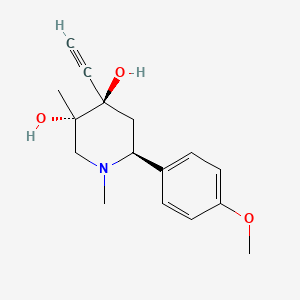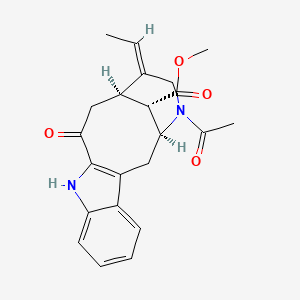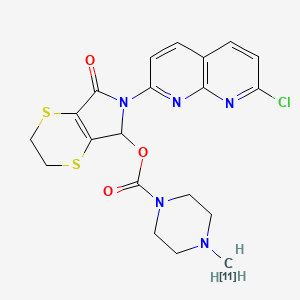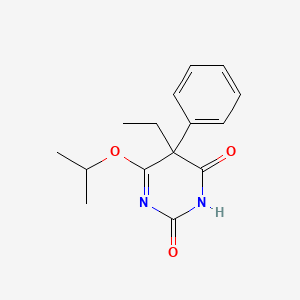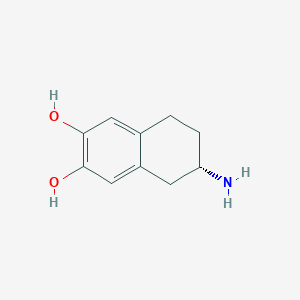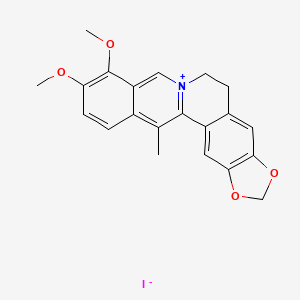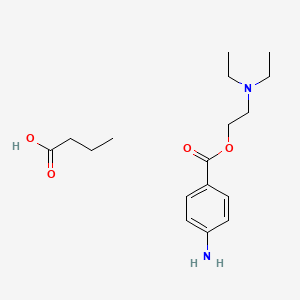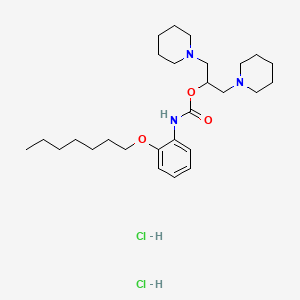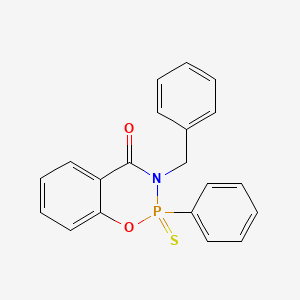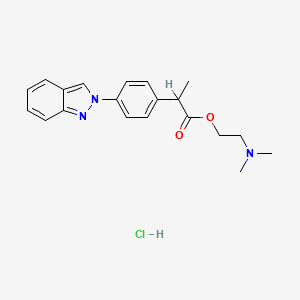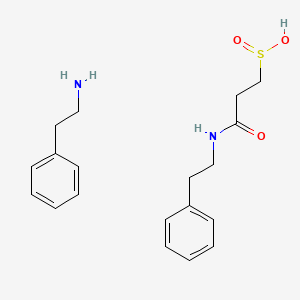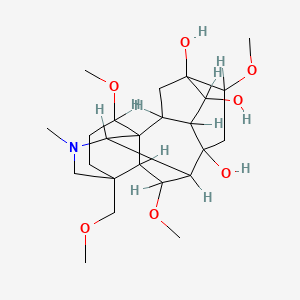
Delphonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphonine is a toxic diterpenoid alkaloid found in plants from the Delphinium (larkspur) and Atragene (a clematis) genera, both in the family Ranunculaceae . It is closely related in structure and effects to aconitine, another well-known diterpenoid alkaloid . This compound acts as an allosteric modulator of voltage-gated sodium channels, producing effects such as low blood pressure, slowed heart rate, and abnormal heart rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delphonine involves several steps, starting from simpler diterpenoid precursors. One of the earliest reports of the isolation of this compound was from Delphinium staphisagria seeds . The synthetic routes typically involve the use of chiral intermediates and complex cyclization reactions to form the characteristic polycyclic structure of this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. the extraction from natural sources, such as Delphinium plants, remains a primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Delphonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially leading to new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core polycyclic structure but have different functional groups attached. These derivatives can exhibit different biological activities and toxicities .
Scientific Research Applications
Mechanism of Action
Delphonine exerts its effects by acting as an allosteric modulator of voltage-gated sodium channels . This modulation alters the flow of sodium ions across cell membranes, leading to changes in cellular excitability and conduction. The primary molecular targets of this compound are the sodium channels in nerve and muscle cells, which are crucial for the transmission of electrical signals .
Comparison with Similar Compounds
Delphonine is similar to other diterpenoid alkaloids such as aconitine and lappaconitine . These compounds share a similar polycyclic structure and act on voltage-gated sodium channels. this compound is unique in its specific binding affinity and the particular effects it produces on the cardiovascular system . The similar compounds include:
Aconitine: Known for its potent effects on the heart and nervous system.
Lappaconitine: Used in traditional medicine for its analgesic properties.
Properties
CAS No. |
466-23-9 |
|---|---|
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C24H39NO7/c1-25-10-21(11-29-2)7-6-13(30-3)24-12-8-22(27)14(31-4)9-23(28,15(12)20(22)26)16(19(24)25)17(32-5)18(21)24/h12-20,26-28H,6-11H2,1-5H3 |
InChI Key |
XAKOYAMWNDGMFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



